MEK1 vs. MEK2 Selectivity: Cobimetinib Exhibits >100-Fold Preference for MEK1 Over MEK2
Cobimetinib demonstrates >100-fold selectivity for MEK1 over MEK2 in biochemical kinase assays, in contrast to trametinib, which inhibits MEK1 and MEK2 with approximately equipotent activity [1]. Cobimetinib exhibits a MEK1 IC50 of 4.2 nM in cell-free assays and a MEK2 IC50 of 199 nM, yielding a selectivity ratio >47-fold [2]. This isoform selectivity profile arises from cobimetinib's preferential binding to phosphorylated MEK1, whereas trametinib binds non-phosphorylated MEK1 and MEK2 with similar affinity [3].
| Evidence Dimension | MEK1 vs. MEK2 inhibitory selectivity |
|---|---|
| Target Compound Data | MEK1 IC50 = 0.95 nM; MEK2 IC50 = 199 nM |
| Comparator Or Baseline | Trametinib: MEK1 IC50 = 0.7 nM; MEK2 IC50 = 0.9 nM |
| Quantified Difference | Cobimetinib MEK1/MEK2 selectivity >100-fold; Trametinib MEK1/MEK2 selectivity ~1.3-fold |
| Conditions | In vitro biochemical kinase assays; cell-free enzyme inhibition measurements |
Why This Matters
Researchers investigating isoform-specific MEK1 biology or seeking to minimize MEK2-mediated off-target effects in specific cellular contexts should select cobimetinib over trametinib.
- [1] ScienceDirect. Cobimetinib—an overview. In: The Enzymes. 2013. View Source
- [2] Cheng Y, Tian H. Current Development Status of MEK Inhibitors. Molecules. 2017;22(10):1551. Table 1. View Source
- [3] Unsworth AJ, et al. Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction. Platelets. 2019;30(7):854-862. View Source
